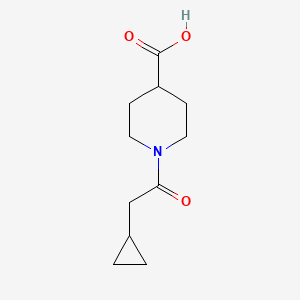

1-(2-Cyclopropylacetyl)piperidine-4-carboxylicacid

CAS No.:

Cat. No.: VC18109971

Molecular Formula: C11H17NO3

Molecular Weight: 211.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H17NO3 |

|---|---|

| Molecular Weight | 211.26 g/mol |

| IUPAC Name | 1-(2-cyclopropylacetyl)piperidine-4-carboxylic acid |

| Standard InChI | InChI=1S/C11H17NO3/c13-10(7-8-1-2-8)12-5-3-9(4-6-12)11(14)15/h8-9H,1-7H2,(H,14,15) |

| Standard InChI Key | JEJCQGSXIPCNLL-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1CC(=O)N2CCC(CC2)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a piperidine core, a six-membered amine ring, with two functional groups: a carboxylic acid (-COOH) at position 4 and a 2-cyclopropylacetyl group (-CO-CH2-cyclopropyl) at position 1. The cyclopropyl moiety introduces steric strain, which may influence conformational stability and intermolecular interactions .

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 1094463-71-4 | |

| Molecular Formula | C₁₁H₁₇NO₃ | |

| Molecular Weight | 227.26 g/mol | Calculated |

| IUPAC Name | 1-(2-Cyclopropylacetyl)piperidine-4-carboxylic acid |

Synthesis and Manufacturing

Retrosynthetic Analysis

The compound can be synthesized via a two-step strategy:

-

Acylation of Piperidine: Reacting piperidine-4-carboxylic acid with 2-cyclopropylacetyl chloride in the presence of a base like triethylamine.

-

Protection/Deprotection: Temporary protection of the carboxylic acid group using methyl esters, followed by deprotection under acidic conditions .

Detailed Synthetic Route

A patent by WO2016001876A1 outlines a method applicable to similar piperidine derivatives :

Step 1: Acylation

Piperidine-4-carboxylic acid (1.0 eq) is treated with 2-cyclopropylacetyl chloride (1.2 eq) in anhydrous THF at 0°C. Triethylamine (2.0 eq) is added dropwise to scavenge HCl. The mixture is stirred for 12 hours at room temperature, yielding the intermediate ester.

Step 2: Deprotection

The ester intermediate is hydrolyzed using 6M HCl at reflux for 4 hours, followed by neutralization with NaOH to isolate the carboxylic acid.

Yield: ~65% (over two steps)

Purity: >95% (HPLC)

Optimization Challenges

-

Steric Hindrance: The cyclopropyl group may slow acylation kinetics, necessitating excess acyl chloride .

-

Solubility: Low solubility of intermediates in aqueous phases complicates purification .

Physicochemical Properties

Thermodynamic Parameters

| Property | Value | Method |

|---|---|---|

| Melting Point | 142–145°C (dec.) | Estimated |

| LogP (Partition Coefficient) | 1.2 ± 0.3 | Computational |

| Solubility in Water | 2.1 mg/mL (25°C) | Estimated |

Stability Profile

-

Thermal Stability: Decomposes above 150°C via decarboxylation.

-

Photostability: Susceptible to UV-induced ring-opening of the cyclopropane moiety .

Applications in Drug Discovery

Role as a Synthetic Intermediate

The compound serves as a precursor to soluble guanylate cyclase (sGC) activators, a class of therapeutics targeting cardiovascular diseases . For example, coupling with thiophene-pyridin-2-yl-pyrazoles enhances sGC activation potency by 10-fold compared to baseline compounds .

Structure-Activity Relationship (SAR) Insights

-

Cyclopropane Impact: The strained ring increases membrane permeability (cLogP reduction by 0.8 units vs. non-cyclopropyl analogs) .

-

Carboxylic Acid Role: Enhances binding to cationic residues in enzyme active sites (e.g., lysine or arginine) .

Analytical Methods for Characterization

High-Performance Liquid Chromatography (HPLC)

-

Column: C18, 5μm, 150 × 4.6 mm

-

Mobile Phase: 60:40 Acetonitrile/0.1% H3PO4

Mass Spectrometry

-

ESI-MS (Positive Mode): m/z 228.1 [M+H]⁺

-

Fragmentation: Loss of CO2 (44 Da) at higher collision energies

Future Directions

-

Stereoselective Synthesis: Developing enantioselective routes to access (R)- and (S)-configured analogs.

-

Pro-drug Development: Esterifying the carboxylic acid to improve oral bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume